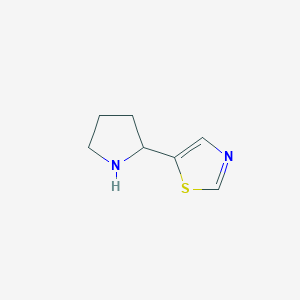

5-(Pyrrolidin-2-yl)-1,3-thiazole

Description

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

5-pyrrolidin-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H10N2S/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2 |

InChI Key |

UGRXTLJACROROK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Condensation Reactions

A common approach to synthesize 1,3-thiazole derivatives involves the condensation of thiosemicarbazide with ketone or α-bromo ketone derivatives . For example, acetophenone derivatives are reacted with thiosemicarbazide to form substituted thiazoles, as described in the literature. This method typically proceeds through the formation of a thioamide intermediate followed by cyclization to the thiazole ring.

- The disappearance of carbonyl stretching vibrations (~1700 cm^-1) in FT-IR confirms the conversion of ketones to thiazoles.

- NH2 and C=N stretching bands appear around 3365-3310 cm^-1 and 1600-1650 cm^-1, respectively, indicating thiazole formation.

Detailed Preparation Methods

Method A: Condensation of α-Bromoacetophenone Derivatives with Thioamides

This method involves the following steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Aminoacetophenone + Itaconic acid | Preparation of intermediate compound 1 |

| 2 | Bromination with Br2 in acetic acid | Formation of α-bromocarbonyl compound 2 |

| 3 | Cyclocondensation with thiocarbamide or related thioamides | Formation of 2,5-disubstituted thiazole derivatives 3a–c |

| 4 | Esterification with methanol + H2SO4 | Conversion to esters 4a, 4b |

| 5 | Treatment with hydrazine hydrate in refluxing propan-2-ol | Formation of acid hydrazides 5a, 5b |

| 6 | Condensation with aromatic aldehydes in DMF or 1,4-dioxane | Formation of hydrazone-type compounds 6–12 |

Method B: Two-Step Process via Benzoylaminocarbo-N-thioylpyrrolidines

Reported by Belver et al., this approach includes:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Reaction of racemic endo-pyrrolidines with benzoylisothiocyanate | Formation of benzoylaminocarbo-N-thioylpyrrolidines 7 | 80-92 |

| 2 | Reaction of 7 with 2-bromo-4′-methoxyacetophenone in refluxing acetone | Cyclization to 2-(pyrrolidin-1-yl)thiazoles 5j-o | 65-83 |

Method C: Solid Dispersion and Intermediate Preparation (Patent Process)

- Preparation of 1,3-thiazol-5-ylmethyl derivatives via reaction of thiazol-5-yl-methanol with alkyl or aryl haloformates (e.g., methyl chloroformate) in the presence of a base.

- Use of amino-protecting groups and acid salts to prepare crystalline intermediates (e.g., tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride).

- Subsequent steps lead to the target compound with high purity and crystallinity.

- The process also includes preparation of solid dispersions with pharmaceutically acceptable carriers like microcrystalline cellulose or hydroxypropyl methylcellulose.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reagents | Yield Range (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| A (Condensation of α-bromo ketones) | Bromination, cyclocondensation, esterification, hydrazide formation, condensation with aldehydes | Br2, thiocarbamide, methanol, hydrazine hydrate, aromatic aldehydes | 62-99 | Moderate | Multi-step, versatile for derivatives |

| B (Benzoylaminocarbo-N-thioylpyrrolidines) | Reaction with benzoylisothiocyanate, cyclization with bromoacetophenone | Benzoylisothiocyanate, 2-bromo-4′-methoxyacetophenone | 65-92 | High (enantiomeric enrichment) | Sensitive to solvent, acetone preferred |

| C (Patent process) | Reaction with haloformates, amino-protection, salt formation, solid dispersion | Methyl chloroformate, bases, protecting groups, carriers | Not specified | High | Industrially applicable, crystalline intermediates |

Research Findings and Notes

- The thiazole ring formation is generally confirmed by spectroscopic methods such as FT-IR, showing disappearance of ketone carbonyl peaks and appearance of characteristic thiazole bands.

- Pyrrolidinyl substitution is often achieved through nucleophilic substitution or cyclization strategies involving pyrrolidine or its derivatives, with attention to stereochemical outcomes.

- The choice of solvent significantly affects the yield and purity of the thiazole products; protic solvents like methanol can cause side reactions, while aprotic solvents such as acetone favor better yields.

- The patented process highlights the importance of intermediate purification and crystalline salt formation for pharmaceutical-grade material preparation.

- Biological activity studies correlate the purity and stereochemistry of the synthesized compounds with their antibacterial and cytotoxic activities, emphasizing the need for controlled synthetic methods.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiazole ring .

Scientific Research Applications

5-(Pyrrolidin-2-yl)-1,3-thiazole has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

2-Methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole

- Structure : Methyl group at position 2 and pyrrolidine at position 3.

- Properties : Molecular formula C₈H₁₂N₂S , molecular weight 168.26 g/mol , liquid at room temperature .

- Key Differences : The methyl group increases lipophilicity compared to the unsubstituted 5-(pyrrolidin-2-yl) derivative. The stereochemistry (R-configuration) may enhance chiral interactions with biological targets.

5-Nitro-2-(1H-pyrrol-1-yl)-1,3-thiazole

- Structure : Nitro group at position 5 and pyrrole at position 2.

- Properties : Molecular formula C₇H₅N₃O₂S , molecular weight 195.2 g/mol .

- The pyrrole substituent lacks the hydrogen-bonding capability of pyrrolidine.

5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Bioactivity Comparisons

Antifungal and Anticancer Activity

- Thiazolyl Hydrazone Derivatives : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole exhibit anticandidal activity (MIC = 250 µg/mL) and anticancer effects (IC₅₀ = 125 µg/mL against MCF-7 cells) .

HIV-1 RT Inhibition

- EMAC2067–EMAC2071 Series : Thiazole derivatives with bromophenyl, fluorophenyl, and methoxyphenyl substituents show inhibitory activity against HIV-1 reverse transcriptase. For example, EMAC2067 (bromophenyl substituent) has a melting point of 233°C and high yield (91.2%) .

- 5-(Pyrrolidin-2-yl)-1,3-thiazole : The absence of aromatic substituents may reduce binding affinity compared to EMAC compounds but improve pharmacokinetic properties due to lower molecular weight.

Physical and Chemical Properties

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- Steric Effects :

Q & A

Q. Q1. What are the key challenges in synthesizing 5-(pyrrolidin-2-yl)-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves cyclocondensation reactions between thiourea derivatives and α-haloketones or aldehydes. A critical challenge is controlling regioselectivity and minimizing side products like isothiazoles. For example, in analogous thiazole syntheses, using dry tetrahydrofuran (THF) as a solvent and maintaining low temperatures (-78°C) during lithiation steps improves yield and purity . Catalysts such as triethylamine or acetic acid can stabilize intermediates, while microwave-assisted synthesis reduces reaction times. Post-synthesis purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is essential to isolate the target compound .

Q. Q2. How can nuclear magnetic resonance (NMR) spectroscopy distinguish substituent effects on the thiazole ring?

Methodological Answer: 1H NMR is pivotal for confirming the structure of this compound derivatives. Key spectral features include:

- Thiazole protons : Resonances at δ 7.21–7.59 ppm (aromatic protons) and δ 10.46–10.89 ppm (NH, broad singlet) .

- Pyrrolidine protons : Multiplets at δ 1.80–2.10 ppm (CH2 groups) and δ 3.20–3.50 ppm (N–CH protons).

- Substituent effects : Electron-withdrawing groups (e.g., nitro) downfield-shift adjacent protons, while alkyl groups (e.g., methyl) cause upfield shifts. 13C NMR further clarifies substitution patterns, with thiazole carbons appearing at δ 152–158 ppm .

Advanced Research Questions

Q. Q3. How do computational studies (e.g., molecular dynamics) predict the biological activity of this compound derivatives?

Methodological Answer: Molecular docking and dynamics simulations can model interactions between this compound and biological targets (e.g., enzymes). For example:

- Docking software (AutoDock Vina) : Predicts binding affinities to receptors like acetylcholinesterase. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with antibacterial IC50 values .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities of thiazole-pyrrolidine hybrids?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay protocols or substituent effects. To address this:

Standardize assays : Use identical bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and agar disc diffusion methods for antimicrobial testing .

Control substituents : Compare analogues with systematic substitutions (e.g., halogen vs. methyl groups) to isolate structure-activity relationships (SAR).

Validate mechanisms : Employ fluorescence quenching or isothermal titration calorimetry (ITC) to confirm target binding .

Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. Q5. How can aggregation-induced emission (AIE) properties of thiazole derivatives be leveraged in bioimaging?

Methodological Answer: Thiazole cores like this compound exhibit AIE when functionalized with donor-acceptor groups (e.g., thiophene). Key steps:

Synthesis : Introduce AIEgens via Suzuki coupling or click chemistry .

Photophysical characterization : Measure quantum yields (Φ) in THF/water mixtures; Φ increases >10-fold at 90% water due to restricted intramolecular rotation (RIR) .

Cellular imaging : Incubate HeLa cells with AIE probes (1–10 µM) and image using confocal microscopy (λex = 405 nm, λem = 600–650 nm) .

Data Gaps and Future Directions

Q. Q6. What structural data are lacking for this compound, and how can crystallography address this?

Methodological Answer: Current gaps include:

- Crystal structures : Only 2% of thiazole-pyrrolidine hybrids have published XRD data. Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves bond lengths/angles and confirms stereochemistry .

- Electron density maps : Multipole refinement (e.g., using SHELXL) reveals charge distribution, critical for understanding reactivity .

- Database submission : Deposit structures in the Cambridge Structural Database (CSD) to enable comparative studies .

Q. Q7. How do solvent polarity and pH affect the stability of this compound in pharmacological formulations?

Methodological Answer: Stability studies involve:

Accelerated degradation : Incubate the compound in buffers (pH 1–10) at 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. Thiazoles are most stable at pH 6–7 (k < 0.01 day−1) .

Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis. Use lyophilization for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.